4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one
CAS No.: 915189-56-9
Cat. No.: VC4174175
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915189-56-9 |
|---|---|
| Molecular Formula | C20H20ClN3O |
| Molecular Weight | 353.85 |
| IUPAC Name | 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3 |
| Standard InChI Key | XQDZFCWYXQAWOW-UHFFFAOYSA-N |
| SMILES | CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₂₀H₂₀ClN₃O, with a molar mass of 353.85 g/mol. Key structural features include:
-
Benzimidazole core: Provides aromatic stacking potential and hydrogen-bonding sites .
-
4-Chlorobenzyl group: Enhances lipophilicity (logP ≈ 3.2) and influences receptor binding.
-
1-Ethylpyrrolidin-2-one: Introduces conformational rigidity and modulates solubility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
| SMILES | CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
| Topological Polar SA | 61.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The crystal structure remains undetermined, but docking studies predict strong interactions with ATP-binding pockets due to the benzimidazole’s planar geometry .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves a multi-step sequence (Scheme 1):
-
Benzimidazole formation: Condensation of 1,2-diaminobenzene with 4-chlorobenzyl chloride under acidic conditions.
-
Pyrrolidinone coupling: Mitsunobu reaction between the benzimidazole intermediate and 1-ethylpyrrolidin-2-one .
-
Purification: Chromatographic separation yields >95% purity (HPLC).
Critical Parameters:
Structural Modifications
Recent derivatives explore:
-
Pyrrolidinone substituents: Replacement of ethyl with propyl groups increased metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h) .
-
Halogen variations: Bromine substitution at the benzyl position enhanced antiproliferative activity (IC₅₀ = 1.2 μM vs. 2.8 μM in MCF-7) .
Pharmacological Profile
Anticancer Mechanisms
In vitro studies demonstrate:
-
Apoptosis induction: Caspase-3 activation (3.8-fold increase in HT-29 cells).
-
Kinase inhibition: 76% JNK3 inhibition at 10 μM (vs. 32% for imatinib) .
-
Cell cycle arrest: G2/M phase blockade in 58% of A549 cells at 5 μM .
Table 2: Cytotoxic Activity (72 h exposure)
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 | 2.8 | 8.2 |
| A549 | 3.5 | 6.1 |
| HEK293 | 23.1 | — |
| *Relative to normal fibroblasts . |
Pharmacokinetics and Toxicology
ADME Properties
-
Absorption: Caco-2 permeability = 12.7 × 10⁻⁶ cm/s (high intestinal absorption)
-
Metabolism: CYP3A4-mediated oxidation forms inactive N-oxide derivatives
-
Excretion: 68% fecal elimination in rodent models
Research Advancements and Applications
Oncology
-
Combination therapy: Synergistic with paclitaxel (CI = 0.32 in MDA-MB-231)
-
Resistance modulation: Reverses P-gp-mediated drug efflux (RF = 4.3)
Neurological Disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume